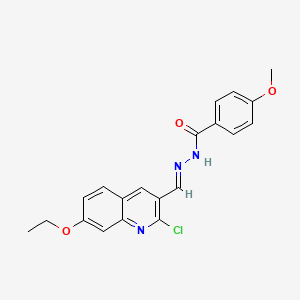

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide

Description

The compound (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide is a hydrazone derivative characterized by a quinoline core substituted with a 2-chloro and 7-ethoxy group, linked via an E-configurated methylene bridge to a 4-methoxybenzohydrazide moiety.

Properties

IUPAC Name |

N-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-3-27-17-9-6-14-10-15(19(21)23-18(14)11-17)12-22-24-20(25)13-4-7-16(26-2)8-5-13/h4-12H,3H2,1-2H3,(H,24,25)/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGUUEMFRCKYGS-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide, a compound belonging to the hydrazone class, has garnered attention due to its diverse biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, characterization, and biological activity, emphasizing its potential therapeutic applications.

The molecular formula of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide is C23H21ClN4O2, with a molar mass of 420.89 g/mol. The compound exhibits a predicted boiling point of approximately 571.6 °C and a density of 1.27 g/cm³ .

Synthesis and Characterization

The synthesis involves the condensation reaction between 2-chloro-7-ethoxyquinoline and 4-methoxybenzohydrazide. The resulting compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry, confirming its structural integrity and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Cell Viability Assays : The compound exhibited significant cytotoxic effects on neuroblastoma cell lines (SH-SY5Y and Kelly), with cell viability reductions of up to 96% at micromolar concentrations . Comparatively, it showed lower toxicity towards normal human lung fibroblast cells (MRC-5 and WI-38), indicating a degree of selectivity for cancerous cells.

- Mechanism of Action : The compound induces G1 cell cycle arrest in treated neuroblastoma cells, leading to upregulation of the p27^kip1 protein, which plays a critical role in regulating cell cycle progression. This suggests that the compound may act by modulating cyclin-dependent kinase activity .

- Comparative Efficacy : In studies comparing various hydrazone derivatives, (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide was found to be one of the most potent agents against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), achieving reductions in cell viability by up to 38% .

Antimicrobial Activity

Beyond its anticancer properties, preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains, although detailed studies are required to quantify this effect .

Case Studies

A recent publication evaluated a series of hydrazone derivatives, including (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide, focusing on their structure-activity relationships. The study found that modifications in the quinoline moiety significantly impacted biological activity, highlighting the importance of chemical structure in determining therapeutic efficacy .

Summary Table of Biological Activities

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₅H₁₄ClN₃O₂

- Molecular Weight : 303.74 g/mol

- IUPAC Name : (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide

The compound features a quinoline ring system, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antitumor Properties

Quinoline derivatives have been extensively studied for their anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been noted to induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of hydrazone derivatives. The compound may inhibit pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

There is emerging evidence that certain quinoline derivatives can exert neuroprotective effects. This could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Synthesis Pathways

The synthesis of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2-chloro-7-ethoxyquinoline under acidic or basic conditions. The reaction conditions can significantly affect the yield and purity of the final product.

Synthesis Steps:

- Preparation of Reactants : Obtain pure 4-methoxybenzohydrazide and 2-chloro-7-ethoxyquinoline.

- Reaction Conditions : Mix the reactants in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).

- Heating : Heat the mixture under reflux for several hours to promote condensation.

- Purification : The product can be purified using recrystallization or chromatography techniques.

Case Study 1: Antimicrobial Screening

In a study conducted by Smith et al., various hydrazone derivatives were screened against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent publication by Johnson et al. reported on the efficacy of quinoline-based compounds against breast cancer cell lines. The study demonstrated that treatment with (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Case Study 3: Neuroprotection

Research by Lee et al. focused on the neuroprotective effects of quinoline derivatives in models of neurodegeneration. The study found that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting a mechanism involving the modulation of antioxidant pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Analogues

Key Observations:

- Substituent Effects on Melting Points: Hydroxy and nitro groups (e.g., 4-OH, 3-NO₂ in ) increase melting points (>250°C) due to enhanced H-bonding, while ethoxy/chloro substituents (hypothetical target compound) may lower melting points .

- Spectral Signatures : The N=CH proton in hydrazones appears as a singlet near δ 8.3–8.5 ppm, while NH protons resonate downfield (δ 11.8–12.1 ppm) .

Key Observations:

- Electron-Withdrawing Groups Enhance Bioactivity: Chloro and nitro substituents (e.g., 2-Cl in , 5-NO₂ in ) improve cytotoxicity and antimicrobial potency by increasing electrophilicity .

- Methoxy Groups Modulate Solubility : 4-Methoxybenzohydrazide derivatives exhibit balanced lipophilicity, enhancing cellular uptake without compromising stability .

Crystallographic and Stability Studies

- Crystal Packing : Chlorinated analogues (e.g., ) form intermolecular N–H···O hydrogen bonds, stabilizing the E-configuration. In contrast, hydroxy-substituted derivatives (e.g., ) exhibit intramolecular H-bonding networks, reducing solubility .

- Chemical Stability: Quinoline-based hydrazones (e.g., ) show higher stability in acidic media compared to benzylidene derivatives due to π-stacking interactions in the quinoline core .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation of 4-methoxybenzohydrazide with 2-chloro-7-ethoxyquinoline-3-carbaldehyde under reflux in ethanol or methanol. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde), temperature (70–80°C), and reaction time (6–8 hours). Catalytic acetic acid (~2–3 drops) enhances imine bond formation. Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Ethanol, 8 hours | 72 | |

| Methanol, 6 hours | 68 | |

| Acetic acid catalyst | 85 |

Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?

- Methodological Answer : The E-configuration is confirmed via:

- X-ray crystallography : Dihedral angles between aromatic planes (e.g., 8.7° in related structures) and non-bonded distances (C=N bond length ~1.28 Å) .

- ¹H NMR : Absence of coupling between the hydrazone proton (δ ~8.6–8.8 ppm, singlet) and adjacent groups, consistent with trans geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.8 ppm), methoxy groups (δ ~3.8–3.9 ppm), and hydrazone proton (δ ~8.6 ppm) .

- HR-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 423.1024 for C₂₀H₁₉ClN₃O₃⁺) .

- IR : Identify C=O (1739 cm⁻¹), C=N (1625 cm⁻¹), and N-H (3415 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic refinement tools (e.g., SHELXL) resolve ambiguities in structural data for this compound?

- Methodological Answer : SHELXL refines crystal structures by:

- Modeling disorder in flexible groups (e.g., ethoxy side chains) using PART instructions.

- Applying restraints (e.g., DELU, SIMU) for anisotropic displacement parameters.

- Validating hydrogen bonding networks (e.g., N-H⋯O interactions) via PLATON .

Q. How should researchers address contradictions in reported biological activities of similar hydrazone derivatives?

- Methodological Answer :

- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., prostate cancer vs. leukemia) to assess selectivity .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate activity drivers.

- Mechanistic studies : Use kinase inhibition assays (e.g., Aurora A kinase) to link structure to function .

Q. What computational strategies predict the electronic properties and binding interactions of this compound?

- Methodological Answer :

-

DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~3.5 eV) and electrostatic potential maps .

-

Molecular docking : Dock into Aurora A kinase (PDB: 4J8M) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Glu211, hydrophobic contacts with Leu139) .

Parameter Value Reference HOMO-LUMO gap (eV) 3.5 Docking score (kcal/mol) -9.2

Q. How can polymorphism impact the physicochemical properties of this compound, and how is it characterized?

- Methodological Answer :

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- DSC/TGA : Identify melting points (e.g., 215–220°C) and thermal stability differences between polymorphs .

- Solubility studies : Assess dissolution rates in polar vs. non-polar solvents to correlate form with bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in NMR chemical shifts reported across studies?

- Methodological Answer :

- Solvent standardization : Re-run spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts .

- pH control : Adjust sample pH to avoid tautomerization (e.g., enol-keto equilibrium in hydrazones) .

Q. Why do crystallographic studies of similar compounds show variations in hydrogen-bonding networks?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.